molecular formula C16H19Cl2NO4 B12317855 4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B12317855
M. Wt: 360.2 g/mol
InChI Key: YYYFXBNGYFROJG-UHFFFAOYSA-N
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Description

BOC-(+/-)-TRANS-4-(2,5-DICHLORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a BOC (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-(+/-)-TRANS-4-(2,5-DICHLORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,5-Dichlorophenyl Group: The 2,5-dichlorophenyl group can be introduced via a substitution reaction using suitable reagents and conditions.

    Protection of the Amine Group: The BOC protecting group is introduced to protect the amine group during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, completing the synthesis of the target compound.

Industrial Production Methods: Industrial production of BOC-(+/-)-TRANS-4-(2,5-DICHLORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID may involve optimization of the synthetic route to improve yield and scalability. This can include the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: BOC-(+/-)-TRANS-4-(2,5-DICHLORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Deprotection: The BOC protecting group can be removed under acidic conditions to reveal the free amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.

    Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used for deprotection.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

BOC-(+/-)-TRANS-4-(2,5-DICHLORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BOC-(+/-)-TRANS-4-(2,5-DICHLORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

    BOC-(+/-)-TRANS-4-(2,5-DICHLORO-PHENYL)-PYRROLIDINE-2-CARBOXYLIC ACID: This compound differs in the position of the carboxylic acid group.

    BOC-(+/-)-TRANS-4-(2,5-DICHLORO-PHENYL)-PYRROLIDINE-3-AMINE: This compound has an amine group instead of a carboxylic acid group.

Uniqueness: BOC-(+/-)-TRANS-4-(2,5-DICHLORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID is unique due to its specific structural features, including the position of the carboxylic acid group and the presence of the BOC protecting group

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-6-9(17)4-5-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYFXBNGYFROJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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